2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane (CAS 66722-57-4) is a high-purity organic compound primarily utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). [1, 2, 3] Its structure, featuring a reactive oxirane (epoxide) ring and a specific ether-linked side chain, is tailored for the multi-step synthesis of the widely prescribed cardioselective β1-adrenergic receptor blocker, Bisoprolol. [2] Procurement of this specific molecule is driven by its role in established, high-fidelity synthetic routes where precursor identity directly impacts final product yield and purity. [2, 4]
In the context of API synthesis, substituting this specific intermediate is not a viable procurement strategy. The entire synthetic pathway to Bisoprolol is validated around the precise reactivity and solubility characteristics imparted by the `(2-isopropoxyethoxy)methyl` side chain. [2] Using a structurally similar but non-identical epoxide—such as one with a different ether linkage or an alternative protecting group—would necessitate complete re-validation of the process. Such a change would likely alter the impurity profile of the final API, potentially generating novel, uncharacterized byproducts during the critical nucleophilic ring-opening reaction with isopropylamine and compromising the safety and efficacy of the drug product. [2, 4]
This oxirane is the direct precursor for the final amination step in a widely documented synthesis of Bisoprolol. The process involves the epoxidation of the intermediate 4-((2-isopropoxyethoxy)methyl)phenol to yield 2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane, which is then reacted with isopropylamine to form the target API. The viability of this route in industrial processes relies on the predictable behavior and high conversion rate of this specific epoxide, making it the established material of choice over hypothetical, unvalidated alternatives.
| Evidence Dimension | Synthetic Route Compatibility |
| Target Compound Data | Established and documented intermediate in the final stage of Bisoprolol synthesis. |
| Comparator Or Baseline | Hypothetical alternative intermediates (e.g., different ether chains, alternative protecting groups) which lack process validation. |
| Quantified Difference | Not applicable (process validation vs. non-validation). |
| Conditions | Multi-step synthesis of Bisoprolol via epoxide ring-opening with isopropylamine. |
Procuring this exact, process-validated intermediate minimizes development risk and avoids the significant costs of re-validating the synthesis for a new chemical entity.
This compound is identified not only as a synthetic precursor but also as 'Bisoprolol Impurity 8'. This dual role is critical for procurement decisions. For synthesis, a high-purity starting material is required to minimize carry-over into the final drug product. For quality control, this exact molecule is required as a certified reference standard to develop and validate analytical methods (e.g., HPLC) capable of detecting and quantifying it as a potential impurity in batches of Bisoprolol. An alternative compound cannot fulfill this essential analytical and regulatory function.
| Evidence Dimension | Analytical & Regulatory Function |
| Target Compound Data | Serves as the specific, named reference standard for 'Bisoprolol Impurity 8'. |
| Comparator Or Baseline | Any other structurally related but non-identical compound. |
| Quantified Difference | Qualitatively different; an alternative compound cannot act as the reference standard for this specific impurity. |
| Conditions | Analytical method development and validation for API quality control. |
For pharmaceutical manufacturing and quality assurance, procurement of this specific compound is non-negotiable for both production and the required analytical testing to meet regulatory standards.
As the validated, late-stage intermediate, this compound is the correct choice for chemical manufacturers engaged in the gram-to-kilogram scale synthesis of Bisoprolol, where adherence to an established and well-documented reaction pathway is paramount for efficiency and regulatory compliance.
Pharmaceutical quality control laboratories should procure this compound to serve as a primary reference material for 'Bisoprolol Impurity 8'. This is essential for validating HPLC or other chromatographic methods used for release testing of the final drug substance.
For medicinal chemists and process development teams, this intermediate serves as the benchmark material when exploring alternative or improved synthetic routes to Bisoprolol or related beta-blockers. Its use establishes a baseline for comparing the yield, purity, and cost-effectiveness of novel synthetic strategies.
Irritant;Health Hazard